4-(4-Ethylpiperazin-1-yl)aniline hydrochloride
CAS No.: 2009011-61-2
Cat. No.: VC8252819
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2009011-61-2 |
|---|---|
| Molecular Formula | C12H20ClN3 |
| Molecular Weight | 241.76 |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H |
| Standard InChI Key | PKZFKVFXLCLORK-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl |
| Canonical SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of an aniline moiety linked to a 4-ethylpiperazine group. The piperazine ring adopts a chair conformation, while the ethyl substituent introduces steric and electronic effects that influence reactivity and binding interactions . The hydrochloride salt forms via protonation of the piperazine nitrogen, resulting in improved crystallinity and aqueous solubility .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.76 g/mol | |
| Melting Point | Not explicitly reported; base compound: 76–78°C | |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |
| pKa | Predicted: ~8.05 (amine group) |
The base compound, 4-(4-ethylpiperazin-1-yl)aniline, has a boiling point of 364.4±37.0°C and a density of 1.065±0.06 g/cm³ .
Synthesis and Optimization
Synthetic Pathways
The hydrochloride salt is typically synthesized via a two-step process:
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Nucleophilic Aromatic Substitution:
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Reduction and Salt Formation:
Analytical Characterization
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¹H NMR (DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 2.50–3.20 (m, 8H, piperazine), 6.70–7.20 (m, 4H, aromatic) .
Applications in Drug Discovery
Kinase Inhibition
The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example:
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Patent US20130116213A1 describes its use in thieno[3,2-d]pyrimidine derivatives targeting CDK4/6 and other kinases .
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Analogues exhibit IC₅₀ values < 100 nM against CDK4/6, with selectivity over CDK1/2/7/9 .
Anticancer Activity
In MV4-11 leukemia xenografts, derivatives like 83 (a CDK4/6 inhibitor) show tumor growth suppression (85% G₁ arrest) without toxicity .
NLRP3 Inflammasome Modulation
Piperazine-containing analogues inhibit NEK7-NLRP3 interactions, reducing IL-1β secretion in gout models .
Biological and Pharmacological Profiles
In Vitro Activity
| Assay | Result | Source |
|---|---|---|
| CDK4 Inhibition | Kᵢ = 4–41 nM | |
| Antiproliferative (MV4-11) | GI₅₀ = 10–209 nM | |
| Solubility (PBS) | >50 µM |
Metabolic Stability
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